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Introduction

Finerenone (BAY 94-8862) is a potent and selective non-steroidal mineralocorticoid receptor
(MR) antagonist.[1] Its unique dihydronaphthyridine core structure sets it apart from traditional
steroidal MR antagonists like spironolactone and eplerenone.[2] Finerenone is approved for
the treatment of chronic kidney disease associated with type 2 diabetes, where it reduces the
risk of end-stage renal disease, cardiovascular events, and hospitalization for heart failure.[3]
Its therapeutic effects are attributed to the blockade of MR-mediated sodium reabsorption and
overactivation, which mitigates inflammation and fibrosis.[2][3]

These application notes provide detailed protocols for the laboratory synthesis of Finerenone
via two established routes: a racemic synthesis followed by chiral resolution and an
enantioselective synthesis. Additionally, information on the synthesis of related analogues and
their structure-activity relationships is presented to guide further drug discovery efforts.

Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. In
pathological conditions, overactivation of the MR by aldosterone leads to the transcription of
genes that promote inflammation and fibrosis. Finerenone, by binding to the MR, prevents the
recruitment of coactivators and subsequent gene transcription, thereby reducing these
detrimental effects.
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Caption: Finerenone's Mechanism of Action.

Experimental Protocols

Two primary synthetic routes for Finerenone are detailed below.

Route 1: Racemic Synthesis followed by Chiral
Resolution

This route involves the construction of the dihydronaphthyridine core via a Hantzsch-type
reaction, followed by separation of the desired (S)-enantiomer.
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Caption: Racemic Synthesis and Resolution Workflow.
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Step 1: Knoevenagel Condensation A mixture of 4-cyano-2-methoxybenzaldehyde and
acetoacetamide is subjected to a Knoevenagel condensation to yield an enone intermediate.[3]

Step 2: Hantzsch Dihydropyridine Synthesis and Cyclization The enone from Step 1 is reacted
with a suitable aminocrotonate equivalent in a Hantzsch-type reaction to form the
dihydronaphthyridine core.[4] This is often followed by cyclization and modification steps to
yield racemic Finerenone.

Step 3: Chiral Resolution The racemic Finerenone is resolved using a chiral resolving agent,
such as a derivative of D-tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid).[3] The diastereomeric
salts are then separated by fractional crystallization. The less soluble diastereomeric salt is
isolated, and the desired (S)-enantiomer is liberated by treatment with a base. One study found
that Di-o-toluoyl-d-tartaric acid (D-DOTA) was a highly effective resolving agent.[5]

Purification and Characterization: The final product, (S)-Finerenone, is purified by
recrystallization.[6] The structure and purity are confirmed by techniques such as 1H NMR, 13C
NMR, HRMS, and chiral HPLC.[7][8]

Route 2: Enantioselective Synthesis

This more direct route establishes the desired stereochemistry early in the synthesis, avoiding
a resolution step. A key feature is an asymmetric transfer hydrogenation.[1]
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Caption: Enantioselective Synthesis Workflow.

A 6-step enantioselective synthesis of (-)-Finerenone has been reported, featuring a partial
transfer hydrogenation of a naphthyridine intermediate.[1][9]

Key Step: Asymmetric Transfer Hydrogenation The naphthyridine precursor is subjected to an
asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst (e.g., (R)-TRIP) and
a Hantzsch ester as the hydride source.[1][3] This reaction proceeds with high yield and
enantioselectivity. The reaction is complicated by the presence of two atropisomers of the
naphthyridine starting material that react at different rates and selectivities. However, at
elevated temperatures, a dynamic kinetic resolution occurs, allowing for a high yield of the
desired enantiomer.[1]
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Purification and Characterization: Purification is typically achieved through column
chromatography and/or recrystallization.[10] Characterization is performed using standard
analytical techniques, including chiral HPLC to determine enantiomeric excess.[11]
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Finerenone Analogues: Structure-Activity
Relationship (SAR)

The development of Finerenone was the result of extensive chemical optimization of an initial
dihydropyridine hit.[13] The exploration of analogues has provided insights into the structure-
activity relationships governing the potency and selectivity of non-steroidal MR antagonists.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/372890228_Liquid_Chromatography_Method_Development_and_Validation_for_the_Quantitative_Determination_of_FINERENONE_in_Bulk_Drug_and_Pharmaceutical_Formulation
https://pubmed.ncbi.nlm.nih.gov/40875512/
https://patents.google.com/patent/US10392384B2/en
https://www.researchgate.net/publication/344139615_Enantioselective_Total_Synthesis_of_--Finerenone_Using_Asymmetric_Transfer_Hydrogenation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://www.mdpi.com/1424-8247/17/4/418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Analogue/Related

Modification from

Biological

. Activity/Significanc  Reference
Substance Finerenone
e
4-(4-cyano-2-
methoxyphenyl)-6-
ethyl-2,8-dimethyl-5- Ethyl group at the 6- A related substance
oxy-1,4,5,6- position and an oxo used for quality 7]
tetrahydro-1,6- group at the 5- control in Finerenone
naphthyridin-3- position. synthesis.[7]
carboxamide (Related
Substance A)
4-(4-cyano-2-
methoxyphenyl)-5-
P -y) A related substance
ethoxy-2,8-dimethyl- Lacks the 3- .
o ) used for quality [7]
1,6-naphthyridine carboxamide group.
control.[7]
(Related Substance
B)
4-(4-aminocarbonyl-2-
methoxyphenyl)-5- ] )
) The cyano group on An impurity formed
ethoxy-2,8-dimethyl- o ) ]

] the phenyl ring is during synthesis,
1,4-dihydro-1,6- , _ [7]
o replaced by a important for quality

naphthyridin-3- )
) carboxamide group. control.[7]
carboxamide (Related
Substance D)
Another clinically
A different non- approved non-
steroidal MRA with a steroidal MRA,
Esaxerenone o ) . [13]
distinct chemical providing a
scaffold. benchmark for activity
and selectivity.[13]
_ A highly selective,
A benzoxazinone- )
o long-acting MRA that
Apararenone derivative non- 13]

steroidal MRA.

has been clinically
tested.[13]

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
https://www.mdpi.com/1424-8247/17/4/418
https://www.mdpi.com/1424-8247/17/4/418
https://www.mdpi.com/1424-8247/17/4/418
https://www.mdpi.com/1424-8247/17/4/418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: The biological activity of many specific synthetic intermediates and impurities is not

extensively reported in the public domain, as their primary relevance is in the context of

process chemistry and quality control. The development of novel analogues with improved

properties is an active area of research in medicinal chemistry. The IC50 of Finerenone for the

mineralocorticoid receptor is reported to be 18 nM.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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